An In-depth Technical Guide to Guanosine-5',5''-d2 Monohydrate: Principles and Applications
An In-depth Technical Guide to Guanosine-5',5''-d2 Monohydrate: Principles and Applications
This guide provides a comprehensive technical overview of Guanosine-5',5''-d2 Monohydrate, a stable isotope-labeled (SIL) analogue of the fundamental biological molecule, guanosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, analytical characterization, and critical applications of this deuterated internal standard. Our focus is on providing not just procedural steps but the underlying scientific rationale to empower robust and reliable experimental design.
Introduction: The Significance of Guanosine and the Need for Isotopic Labeling
Guanosine, a purine nucleoside, is a cornerstone of cellular biochemistry. It is composed of a guanine molecule attached to a ribose sugar ring via a β-N9-glycosidic bond.[1] Its phosphorylated derivatives—guanosine monophosphate (GMP), diphosphate (GDP), and triphosphate (GTP)—are integral to a multitude of vital processes:
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Genetic Information: As a building block of RNA, guanosine is fundamental to the transcription and translation of the genetic code.[2]
-
Cellular Energy and Signaling: GTP serves as an energy source in protein synthesis and is a critical component in G-protein coupled receptor (GPCR) signaling pathways, which regulate countless physiological responses.[1]
-
Metabolic Regulation: Guanosine and its nucleotides are key players in de novo and salvage pathways of purine metabolism, processes that are often dysregulated in diseases such as cancer and metabolic disorders.[3][4]
Given its central role, the accurate quantification of guanosine and its metabolites in biological matrices is crucial for understanding disease mechanisms, identifying biomarkers, and assessing the pharmacokinetics of nucleoside analogue drugs.[5][6] However, quantitative analysis in complex biological samples is fraught with challenges, including sample loss during extraction and matrix effects in mass spectrometry. The use of a stable isotope-labeled internal standard, such as Guanosine-5',5''-d2 Monohydrate, is the gold standard for overcoming these challenges through the principle of isotope dilution mass spectrometry.[7] By being chemically identical to the analyte but mass-shifted, it provides unparalleled accuracy and precision in quantification.
Molecular Profile and Physicochemical Properties
Guanosine-5',5''-d2 Monohydrate is a synthetic, non-radioactive isotopologue of guanosine. The key distinction lies in the replacement of two hydrogen atoms with deuterium at the 5' position of the ribose moiety.
| Property | Value | Source(s) |
| Chemical Name | 2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one;hydrate | [8] |
| Molecular Formula | C₁₀H₁₁D₂N₅O₅·H₂O | [8] |
| Molecular Weight | 303.27 g/mol | [8] |
| CAS Number | 478511-34-1 | [8] |
| Appearance | Typically a white to off-white solid | [8] |
| Storage | 2-8°C, protect from light and moisture | [9] |
Synthesis of Deuterated Guanosine Analogues: A Conceptual Framework
While the precise, proprietary synthesis routes for commercially available Guanosine-5',5''-d2 Monohydrate are not publicly detailed, the introduction of deuterium at specific, non-exchangeable positions on the ribose ring can be achieved through established chemical strategies.[] A plausible synthetic approach involves the stereospecific reduction of a suitable precursor.
The core principle of this synthesis relies on converting the 5'-hydroxyl group of a protected guanosine derivative into a ketone or aldehyde. This intermediate is then reduced using a deuterium-donating agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atoms at the 5' position.[11][12]
Below is a conceptual workflow illustrating this process.
Caption: Workflow for analytical verification of the deuterated standard.
Core Application: Isotope Dilution LC-MS/MS for Bioanalysis
The primary and most critical application of Guanosine-5',5''-d2 Monohydrate is as an internal standard for the quantification of guanosine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [13]
Principle of Isotope Dilution
The methodology is based on the principle of isotope dilution. A known, fixed amount of the deuterated internal standard (IS) is added to all samples (calibration standards, quality controls, and unknown samples) at the very beginning of the sample preparation process. Because the IS is chemically identical to the analyte (unlabeled guanosine), it experiences the same extraction losses, and any ion suppression or enhancement in the mass spectrometer. [7]The mass spectrometer, however, can distinguish between the analyte and the IS due to their mass difference. By measuring the ratio of the analyte's signal to the IS's signal, one can accurately calculate the concentration of the analyte in the original sample, as this ratio remains constant regardless of analytical variability.
Experimental Protocol: Quantification of Guanosine in Plasma
This protocol provides a robust, self-validating framework for the quantification of guanosine in a plasma matrix.
Materials:
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Guanosine-5',5''-d2 Monohydrate (Internal Standard)
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Guanosine (Analyte for calibration curve)
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Human Plasma (Matrix)
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Methanol (Protein precipitation agent)
-
Water with 0.1% Formic Acid (Mobile Phase A)
-
Acetonitrile with 0.1% Formic Acid (Mobile Phase B)
-
LC-MS/MS System with Electrospray Ionization (ESI)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of both guanosine and Guanosine-5',5''-d2 Monohydrate in a suitable solvent (e.g., 50:50 methanol:water).
-
From the stock solutions, prepare a series of working solutions for the calibration curve and a single working solution for the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 150 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phases: As listed above.
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Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection: Positive ion mode ESI.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both guanosine and its deuterated analogue. For example:
-
Guanosine: m/z 284.1 -> 152.1
-
Guanosine-d2: m/z 286.1 -> 152.1
-
-
Trustworthiness of the Protocol: This protocol is self-validating because any variability introduced during the protein precipitation, evaporation, or injection steps will affect both the analyte and the internal standard equally. The final ratio measurement effectively cancels out these sources of error, leading to highly reliable and reproducible data.
Handling, Storage, and Stability
The integrity of a deuterated standard is paramount for accurate quantification. Improper handling and storage can lead to degradation or H-D exchange, compromising its purity. [9]
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Long-Term Storage: For long-term storage, the solid material should be kept at 2-8°C, protected from light and moisture. [9]* Solution Stability: Stock solutions prepared in organic or aprotic solvents are generally stable for several months when stored at -20°C or -80°C. [9]Aqueous solutions are more prone to degradation and should be prepared fresh or their stability evaluated over time. [14]* Avoiding H-D Exchange: While the C-D bonds at the 5' position are stable, it is good practice to avoid prolonged exposure to strongly acidic or basic conditions, which could potentially catalyze exchange at other positions on the molecule, although this is less likely for C-H bonds compared to O-H or N-H bonds. [9]
Conclusion
Guanosine-5',5''-d2 Monohydrate is an indispensable tool for modern bioanalysis. Its chemical and isotopic properties make it the ideal internal standard for precise and accurate quantification of endogenous guanosine by isotope dilution mass spectrometry. A thorough understanding of its synthesis, analytical characteristics, and proper application, as detailed in this guide, empowers researchers to generate high-quality, reliable data essential for advancing drug development and biomedical research. The robust nature of the methodologies described herein ensures the integrity and trustworthiness of experimental outcomes, a cornerstone of sound scientific practice.
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